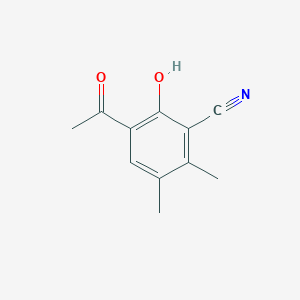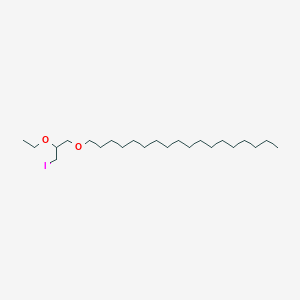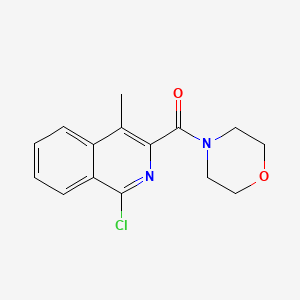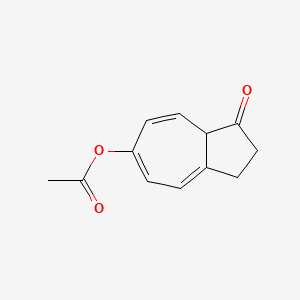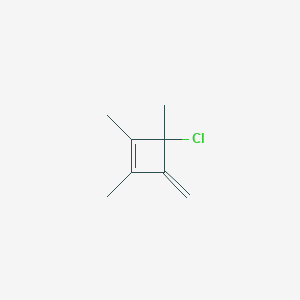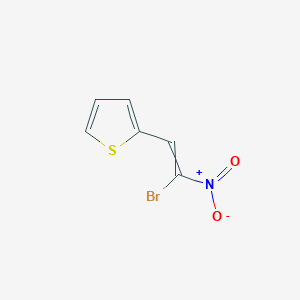
2-(2-Bromo-2-nitroethenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-2-nitroethenyl)thiophene is an organosulfur compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring composed of four carbon atoms and one sulfur atom. This compound is characterized by the presence of a bromo and a nitro group attached to an ethenyl moiety, which is further connected to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 2-(2-Bromo-2-nitroethenyl)thiophene can be achieved through several methods. One common approach involves the bromination of thiophene followed by nitration. The bromination is typically carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The nitration step involves the use of nitric acid and acetic acid to introduce the nitro group .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
2-(2-Bromo-2-nitroethenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Common reagents and conditions used in these reactions include:
- Bromine or NBS for bromination.
- Nitric acid and acetic acid for nitration.
- Hydrogen gas and catalysts for reduction.
- Hydrogen peroxide for oxidation.
Major products formed from these reactions include substituted thiophenes, amino-thiophenes, and oxidized thiophene derivatives.
Scientific Research Applications
2-(2-Bromo-2-nitroethenyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-2-nitroethenyl)thiophene and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-(2-Bromo-2-nitroethenyl)thiophene can be compared with other similar compounds, such as:
2-Bromothiophene: Lacks the nitro group and is used as a precursor in the synthesis of various pharmaceuticals.
2-Nitrothiophene: Lacks the bromo group and is used in the synthesis of dyes and pigments.
2-(2-Chloro-2-nitroethenyl)thiophene: Similar structure but with a chloro group instead of a bromo group, used in similar applications.
Properties
CAS No. |
89881-37-8 |
|---|---|
Molecular Formula |
C6H4BrNO2S |
Molecular Weight |
234.07 g/mol |
IUPAC Name |
2-(2-bromo-2-nitroethenyl)thiophene |
InChI |
InChI=1S/C6H4BrNO2S/c7-6(8(9)10)4-5-2-1-3-11-5/h1-4H |
InChI Key |
JYGXMCYINDKUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


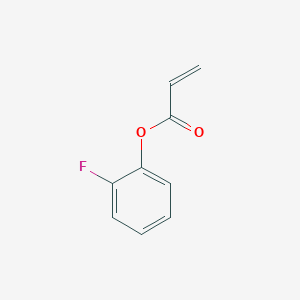
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
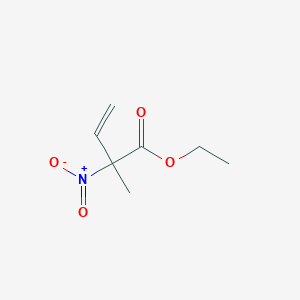
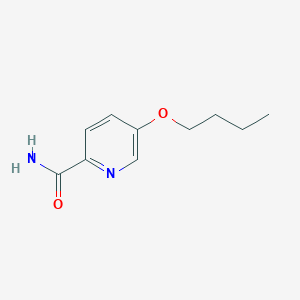
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
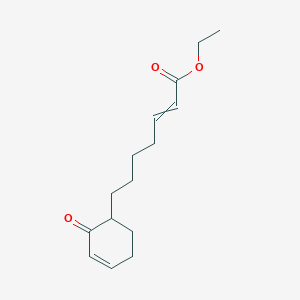

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
